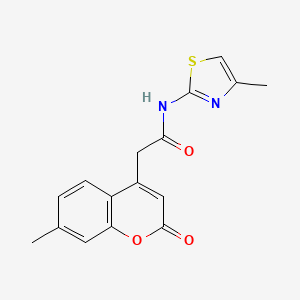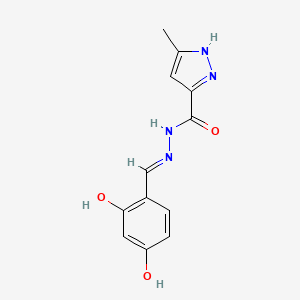![molecular formula C26H25N7 B2814476 2-Methyl-1-(3-methylphenyl)-4-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine CAS No. 902910-15-0](/img/structure/B2814476.png)
2-Methyl-1-(3-methylphenyl)-4-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(3-methylphenyl)-4-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine is a complex heterocyclic compound that incorporates multiple functional groups, including piperazine, pyridine, triazole, and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-methylphenyl)-4-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine typically involves multi-step reactions that include the formation of the piperazine, pyridine, triazole, and quinazoline rings. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines, followed by deprotection and selective intramolecular cyclization.
Ugi reaction: This multi-component reaction is used to form the piperazine ring by reacting isocyanides, aldehydes, amines, and carboxylic acids.
Ring opening of aziridines: Aziridines are opened under the action of N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups undergo cycloaddition reactions to form the desired heterocyclic structures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of parallel solid-phase synthesis and photocatalytic synthesis techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-methylphenyl)-4-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyridine rings.
Reduction: Reduction reactions can be performed on the triazole and quinazoline rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-Methyl-1-(3-methylphenyl)-4-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-methylphenyl)-4-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Uniqueness
2-Methyl-1-(3-methylphenyl)-4-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for drug design and development, as well as for various scientific research applications.
Properties
IUPAC Name |
5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7/c1-18-7-5-9-21(15-18)32-14-13-31(17-19(32)2)26-28-23-11-4-3-10-22(23)25-29-24(30-33(25)26)20-8-6-12-27-16-20/h3-12,15-16,19H,13-14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADOLHSOQVJHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C3=NC4=CC=CC=C4C5=NC(=NN53)C6=CN=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-benzyl-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2814393.png)
![2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2814395.png)
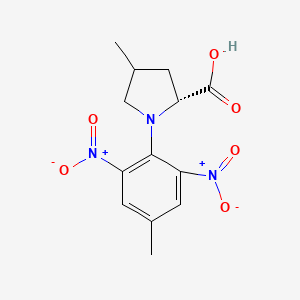
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2814402.png)
![N-(1-cyanocyclobutyl)-3-[(thiophen-2-yl)methoxy]benzamide](/img/structure/B2814403.png)
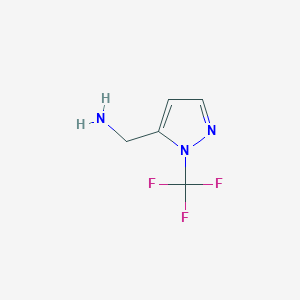
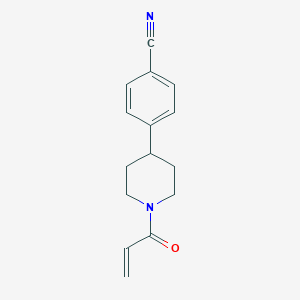
![2-chloro-4-fluoro-N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide](/img/structure/B2814409.png)
![methyl 2-[(2Z)-6-methyl-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2814410.png)
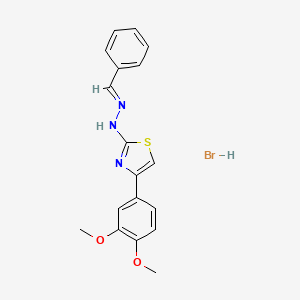
![2-(4-fluorophenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide](/img/structure/B2814412.png)
